Aminostilbamidine

Description

Historical Perspectives on Stilbamidine (B1663490) Derivatives in Research

The story of stilbamidine derivatives begins in the early 20th century with the investigation of aromatic diamidines for their potential as antiprotozoal agents. These compounds were explored for their efficacy against a range of parasitic infections that were rampant in tropical regions. Early research demonstrated that these molecules could selectively target and disrupt the biological processes of protozoa, offering hope for treating diseases like trypanosomiasis and leishmaniasis.

The initial success of compounds like stilbamidine and later pentamidine (B1679287) spurred further research into synthesizing and testing a wide array of derivatives. The core structure, characterized by two amidine groups connected by a rigid aromatic linker, was found to be crucial for their biological activity. This period of intense investigation laid the groundwork for understanding the structure-activity relationships within this chemical family and established their place in medicinal chemistry. However, issues with toxicity and the emergence of drug resistance necessitated a continued search for safer and more effective alternatives.

Evolution of Research Interest in Aminostilbamidine

While the broader family of stilbamidine derivatives was being investigated for antiparasitic properties, specific interest in this compound began to emerge from a different line of inquiry. Researchers noted the inherent fluorescent properties of the stilbene (B7821643) core within these molecules. This fluorescence, coupled with the compound's ability to interact with biological macromolecules, opened up new avenues of research beyond its initial consideration as an antimicrobial agent.

A significant development in the evolution of research interest in this compound was the discovery of its utility as a retrograde neuronal tracer. Under the trade name Fluoro-Gold, a methanesulfonate (B1217627) salt of what is understood to be this compound has been widely used in neuroscience to map neural circuits. nih.gov Its ability to be taken up by axon terminals and transported back to the cell body, all while exhibiting bright and stable fluorescence, made it an invaluable tool for neuroanatomical studies. nih.gov

More recently, research has also touched upon the anthelmintic properties of this compound. A 2019 study investigating the activity of antitrypanosomal diarylamidines against the parasitic nematode Haemonchus contortus found that this compound displayed moderate activity. uq.edu.au This finding suggests a lingering, albeit less prominent, interest in its potential as an anti-parasitic agent.

The table below presents the in vitro activity of this compound against different isolates of Haemonchus contortus.

| Isolate | IC50 (µM) |

|---|---|

| Kirby | 26.2 |

| GWBII | 28.2 |

| Wallangra | Not specified |

Current Academic Research Paradigms and Directions

Current academic research involving this compound and related stilbene derivatives is largely centered on their application as fluorescent probes, particularly in the context of neurodegenerative diseases. The ability of these compounds to bind to specific protein aggregates, such as amyloid-beta plaques found in Alzheimer's disease, has made them attractive candidates for developing diagnostic tools. nih.govfrontiersin.org

The paradigm has shifted towards designing and synthesizing novel fluorescent probes with improved spectral properties, higher binding affinity, and better blood-brain barrier penetration. nih.gov Research is focused on fine-tuning the molecular structure of these stilbene-based compounds to enhance their sensitivity and specificity for amyloid plaques, which could lead to earlier and more accurate diagnosis of Alzheimer's disease. nih.govnih.gov

Furthermore, the development of advanced in vitro models of neurodegenerative diseases, such as 3D cell cultures and organoids, provides a sophisticated platform to test and validate these fluorescent probes. emulatebio.comnih.govnih.govfrontiersin.orgnetri.com These models aim to more accurately replicate the complex cellular environment of the human brain, allowing for a more reliable assessment of a probe's performance before moving to preclinical and clinical studies. emulatebio.comnih.govnih.govfrontiersin.orgnetri.com

The interaction of stilbamidine derivatives with DNA also continues to be an area of interest. nih.gov Understanding the thermodynamics and kinetics of this binding is crucial for elucidating their mechanism of action, both as potential therapeutics and as biological stains. The following table provides data on the DNA binding properties of hydroxystilbamidine (B1199296), a closely related derivative, which can serve as a proxy for understanding the potential interactions of this compound.

| Parameter | Value | Condition |

|---|---|---|

| Binding Constant (High Affinity Site) | (5.84 ± 0.4) × 10^4 M^-1 | 298 K |

| Specificity | A-T pairs | - |

| Excluded Base Pairs per Molecule | 4 | - |

Note: Data for Hydroxystilbamidine binding to DNA. nih.gov

| Fluorophore | Quantum Yield (ΦF) |

|---|---|

| Fluorescein | 0.95 |

| Rhodamine 6G | 0.95 |

| Quinine Sulfate | 0.54 |

Note: Representative quantum yields for common fluorophores. horiba.comatto-tec.com

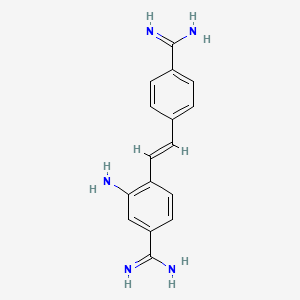

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-[(E)-2-(4-carbamimidoylphenyl)ethenyl]benzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5/c17-14-9-13(16(20)21)8-7-11(14)4-1-10-2-5-12(6-3-10)15(18)19/h1-9H,17H2,(H3,18,19)(H3,20,21)/b4-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZGMZUFNZHEFFQ-DAFODLJHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=C(C=C(C=C2)C(=N)N)N)C(=N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=C(C=C(C=C2)C(=N)N)N)C(=N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40421578 | |

| Record name | Aminostilbamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40421578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623548-64-1 | |

| Record name | Aminostilbamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40421578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies

Established Synthetic Pathways for Aminostilbamidine Production

The most widely utilized and established method for the production of this compound and other aromatic diamidines is the Pinner reaction. researchgate.netwikipedia.org This two-step process begins with the corresponding dinitrile precursor, stilbene-4,4'-dicarbonitrile.

The synthesis proceeds as follows:

Formation of Imino Ester (Pinner Salt) : The dinitrile is treated with an anhydrous alcohol, typically ethanol, in the presence of dry hydrogen chloride gas. This acid-catalyzed reaction converts the nitrile groups into imino ester hydrochlorides, also known as Pinner salts. wikipedia.orgresearchgate.net Low temperatures are often employed during this step to prevent the thermodynamically unstable imidium chloride salt from degrading. wikipedia.org

Ammonolysis to Amidine : The isolated Pinner salt is then reacted with ammonia (or an appropriate amine for derivatization) in an alcoholic solution. This step involves the nucleophilic addition of ammonia to the imino ester, which, after elimination of alcohol, yields the final amidine hydrochloride product. researchgate.net

This pathway is highly versatile, allowing for the generation of a wide array of amidine derivatives by using different amines in the second step. researchgate.net

Approaches to this compound Analogue Synthesis

The synthesis of this compound analogues is a key strategy for investigating and optimizing its biological activity. These approaches generally focus on modifying the core structure, which consists of two amidine-substituted phenyl rings connected by a linker.

Key synthetic approaches include:

Modification of the Linker : The central ethylene bridge of the stilbene (B7821643) core can be replaced with other linking units. For example, terphenyl diamidines have been synthesized where the central linker is a phenyl ring. nih.gov The synthesis of these core structures often involves modern cross-coupling reactions, such as the Suzuki coupling, to connect the aromatic rings before the conversion of nitrile groups to amidines. nih.gov

Altering Amidine Position : Analogues have been prepared by changing the position of the amidine groups on the terminal phenyl rings (e.g., from para to meta or ortho positions). This is achieved by starting with the appropriately substituted cyanophenols in the initial steps of the synthesis. acs.org

Ring Substitution : Introducing various substituents onto the aromatic rings can significantly alter the electronic and steric properties of the molecule. This is typically accomplished by using substituted starting materials in the synthetic sequence.

Heterocyclic Analogues : Replacing one or more of the phenyl rings with heterocyclic systems (e.g., pyridine, pyrazine, furan) is another common strategy. researchgate.netnih.gov This introduces heteroatoms that can influence DNA binding affinity and biological activity. nih.gov For instance, aza-analogues of furamidine, where a nitrogen atom is introduced into a phenyl ring, have shown potent in vivo activity. nih.gov

Structure-Activity Relationship (SAR) Principles for this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound derivatives correlates with their biological activity. frontiersin.orgmdpi.com These studies guide the design of new analogues with improved potency and selectivity.

Key SAR principles for this class of compounds include:

Molecular Shape and Curvature : The crescent shape of many diamidines is thought to facilitate binding to the minor groove of DNA, which is a proposed mechanism of action. nih.gov The length and flexibility of the linker between the aromatic rings are critical in achieving an optimal fit.

Position of Amidine Groups : The relative positioning of the cationic amidine groups is crucial for activity. For many analogues, a meta orientation of the amidine groups on the terminal rings is found to be effective. acs.org

Role of Heteroatoms : The introduction of nitrogen atoms into the aromatic rings (aza-analogues) can significantly impact activity. The location of the nitrogen atom relative to the amidine group is a critical determinant of antiparasitic potency and can influence DNA binding affinity. nih.gov

Substitution on Aromatic Rings : The addition of substituents can modulate the compound's lipophilicity, electronic properties, and interaction with biological targets.

| Compound Class | Modification | Key SAR Finding | Reference |

| Terphenyl Diamidines | Introduction of a nitrogen atom into the central phenyl ring. | Aza-diamidine compounds showed more effective in vivo activity than the parent compound. | nih.gov |

| Azaterphenyl Diamidines | Nitrogen atom placed ortho to an amidine group. | Resulted in a five-fold increase in potency against T. b. rhodesiense compared to the parent terphenyl diamidine. | nih.gov |

| Azaterphenyl Diamidines | Nitrogen atom placed meta to the amidine group. | Exhibited a significant loss in potency against both T. b. rhodesiense and P. falciparum. | nih.gov |

| Bis-amidines | Altering amidine position from para to meta or ortho. | The meta-amidine analogues often retain significant biological activity. | acs.org |

Methodological Advancements in this compound Chemical Modification

While the Pinner reaction remains a cornerstone, advancements in synthetic chemistry have provided new and more efficient methods for the synthesis and modification of this compound and its analogues.

Modern Coupling Reactions : Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are now routinely used to construct the complex aromatic core of the analogues before the amidine formation step. nih.govnih.gov These methods offer greater flexibility and efficiency in creating diverse stilbene and terphenyl scaffolds. nih.govnih.gov

Alternative Amidine Syntheses : To overcome some limitations of the Pinner reaction (e.g., harsh acidic conditions), alternative methods have been developed. One such method involves the conversion of nitriles to N-hydroxyamidines using hydroxylamine, followed by acetylation and reduction with zinc powder to yield the amidine. acs.org Other modern approaches include the direct nucleophilic addition of amines to nitriles catalyzed by transition metals like copper. mdpi.com

One-Pot Procedures : More recent developments focus on creating amidines in one-pot reactions to improve efficiency. This can involve the activation of amides with reagents like trifluoromethanesulfonic anhydride, followed by the addition of an amine. researchgate.net Multicomponent reactions, where several starting materials are combined in a single step, are also being explored for the rapid construction of diverse amidine frameworks. organic-chemistry.org

Solid-Phase Synthesis : For the creation of libraries of derivatives for high-throughput screening, solid-phase synthesis techniques can be employed. This involves attaching the initial molecule to a solid support and carrying out the subsequent chemical modifications, which simplifies purification.

These methodological advancements not only streamline the synthesis of known compounds but also open up new avenues for creating novel and structurally complex this compound derivatives for biological evaluation.

Molecular and Cellular Mechanisms of Action

Protein and Enzyme Interaction Profiles

The interaction of Aminostilbamidine with proteins and enzymes is another critical area of investigation, shedding light on its potential roles in cellular processes and as a modulator of biological activity.

Identifying and characterizing the specific protein targets of a compound is fundamental to understanding its mechanism of action. This often involves proteomic approaches, such as affinity purification coupled with mass spectrometry (AP-MS), or activity-based protein profiling (ABPP) nih.govcreative-proteomics.com. While general methods for drug target identification are well-established, specific studies identifying and characterizing protein targets for this compound were not found in the provided search results. The primary documented use of this compound in the literature pertains to its application as a tracer in neuroanatomical studies, where it is used for retrogradely labeling neurons in the spinal cord dntb.gov.uaresearcher.life.

Enzyme inhibition is a key mechanism by which many drugs and bioactive compounds exert their effects. Common inhibition mechanisms include competitive, non-competitive, and uncompetitive inhibition, each with distinct characteristics regarding the inhibitor's binding site and its effect on enzyme kinetics ucl.ac.ukpatsnap.commicrobenotes.comteachmephysiology.com. However, specific research elucidating the enzyme inhibition mechanisms of this compound was not identified in the available search results.

Beyond enzyme inhibition, understanding a compound's interactions with specific cellular proteins can reveal its broader biological impact. These interactions can range from direct binding to participation in complex cellular pathways and structures nih.govnih.govrsc.org. As with protein targets and enzyme inhibition, specific studies detailing this compound's interactions with particular cellular proteins were not found within the provided search results.

Cellular Uptake and Intracellular Localization

Investigating how a compound enters cells and where it localizes within the cellular environment is essential for understanding its bioavailability and mechanism of action. Cellular uptake can occur through various endocytic pathways, such as clathrin-mediated endocytosis or macropinocytosis, and can be influenced by the compound's physicochemical properties scienceopen.comnih.govcore.ac.uknih.gov. However, specific data regarding the cellular uptake mechanisms and intracellular localization of this compound were not identified in the provided search results.

Data Tables

Due to the limited availability of specific quantitative data for this compound concerning its RNA and protein interactions, as well as its cellular uptake mechanisms in the provided search results, data tables for these sections cannot be generated. The available literature primarily describes its use as a neuroanatomical tracer.

Mechanistic Studies of Cellular Internalization

The process by which this compound enters cells is a key area of investigation. While direct studies on this compound's specific uptake pathways are limited in the provided search results, general mechanisms of cellular entry for similar compounds and nanoparticles can inform potential pathways.

Cellular internalization of molecules and particles commonly occurs through various endocytic pathways, including:

Clathrin-mediated endocytosis (CME): This is a major pathway for nanoparticle cellular entry, initiated by the clustering and binding of nanoparticle surface ligands to corresponding cell membrane receptors. wilhelm-lab.comnih.govresearchgate.netnih.govgenesispub.org

Caveolae-mediated endocytosis (CavME): This pathway involves flask-shaped membrane invaginations lined by caveolin. beilstein-journals.orgnih.govnih.gov

Macropinocytosis: This is a non-specific cellular uptake mechanism involving the engulfment of extracellular fluids via actin-stabilized plasma membrane extensions. mdpi.comuio.nobeilstein-journals.orgmdpi.comwilhelm-lab.comnih.gov

Phagocytosis: This process is typically exercised by immune cells and involves the engulfment of larger particles. beilstein-journals.orgpressbooks.pubwilhelm-lab.com

Compounds like this compound, particularly when used as dyes or tracers, may enter cells through these general endocytic routes or potentially via other mechanisms depending on their physicochemical properties. For instance, some cell-penetrating peptides (CPPs) utilize non-endocytic translocation mechanisms. mdpi.com Research into the precise pathways this compound might utilize would typically involve studies using specific endocytosis inhibitors or genetic knockdown of key endocytic proteins. nih.gov

Subcellular Distribution and Accumulation Research

Once inside the cell, the distribution and accumulation of this compound within different subcellular compartments are critical for its function. Research on similar fluorescent tracers provides insights into potential localization patterns.

General Tracer Distribution: Fluorescent tracers, such as those used in neuroscience for neuronal tracing, often show distribution within the cytoplasm, nucleus, or specific organelles depending on the tracer's properties. For example, some tracers are known to move into the cytoplasm, localize in the plant vacuole, or move in and out of the nucleus. thermofisher.comnih.gov

Endosomal and Lysosomal Trafficking: Many internalized molecules and nanoparticles are trafficked through endosomes and lysosomes. researchgate.netnih.govnih.gov If this compound enters via endocytosis, it would likely follow this pathway, potentially leading to accumulation in late endosomes or lysosomes, where degradation may occur. researchgate.net

Nuclear Localization: In some cases, compounds can translocate to the nucleus. For example, certain cell-penetrating peptides are known to predominantly localize to nuclear structures. mdpi.com

Association with Ribosomes: Studies on aminoacyl-tRNA synthetases have shown varying associations with ribosomes, suggesting that some cellular components might bind or accumulate specific molecules. nih.gov

Specific data tables detailing the subcellular distribution of this compound are not available in the provided search results. However, research on related compounds indicates that distribution can be compartment-specific and influenced by the compound's chemical properties and cellular environment.

Investigation of Potential Efflux Mechanisms

The investigation of potential efflux mechanisms for this compound is crucial for understanding its cellular retention and clearance. Efflux transporters, particularly those in the ATP-binding cassette (ABC) transporter superfamily, play a significant role in actively transporting molecules out of cells. frontiersin.orgnih.govsigmaaldrich.comresearchgate.net

ABC Transporters: Families like ABCB1 (P-glycoprotein, P-gp), ABCG2 (BCRP), and ABCC1 (MRP1) are known to efflux a wide range of xenobiotics, including drugs, toxins, and dyes. nih.govsigmaaldrich.com These transporters are found in barrier tissues like the intestine, liver, kidney, and blood-brain barrier, regulating the exposure and clearance of substances. sigmaaldrich.com

Solute Carrier (SLC) Proteins: While ABC transporters are primarily efflux pumps, Solute Carrier (SLC) proteins are involved in the transport of various molecules, including amino acids, ions, and organic anions/cations, and can mediate both influx and efflux. frontiersin.orgnih.gov

General Efflux: The general concept of efflux transporters involves the active removal of intracellular substances back into the extracellular environment. frontiersin.orgmdpi.comnih.govnumberanalytics.comnih.govresearchgate.netnih.govnih.gov For example, 5-aminosalicylate (B10771825) (5-ASA) transport was investigated, and while P-glycoprotein and MRP2-mediated efflux could be excluded in certain studies, the involvement of other active carrier systems was suggested. nih.gov Similarly, studies on atorvastatin (B1662188) showed that MRP1 efflux activity counteracted its accumulation, highlighting the role of efflux transporters in modulating intracellular drug levels. nih.gov

Biological Activities and Mechanistic Insights in Vitro Studies

Antifungal Activity Investigations

In Vitro Efficacy Against Pathogenic Fungi

Direct in vitro efficacy data for Aminostilbamidine against a broad spectrum of pathogenic fungi is not extensively detailed in the reviewed literature. However, the compound belongs to the stilbamidine (B1663490) class, which has been explored for its potential antimicrobial properties nih.govuq.edu.au. One study refers to this compound as a "fungistatic agent" and mentions "in vitro sensitivity studies" ebsco.com, but does not provide specific quantitative data such as Minimum Inhibitory Concentrations (MICs) or Minimum Fungicidal Concentrations (MFCs) for fungal pathogens. Research into related compounds and broader classes suggests that some stilbamidine derivatives may exhibit antifungal activity, warranting further investigation into this compound's specific potential against fungi like Candida species or Aspergillus species nih.govuq.edu.auresearchgate.netmedscape.com.

Mechanistic Basis of Fungistatic and Fungicidal Action

Specific mechanisms by which this compound exerts fungistatic or fungicidal effects are not explicitly detailed in the provided search results. However, general mechanisms of action for antifungal agents provide context for potential pathways. These include:

Interference with Cell Membrane Integrity: Many antifungals target ergosterol, a crucial component of fungal cell membranes, by inhibiting its synthesis or binding to it directly, leading to altered permeability and cell death ebsco.commedscape.comnih.govdermatojournal.com.

Inhibition of Cell Wall Synthesis: Agents like echinocandins inhibit the synthesis of β-(1,3)-D-glucan, a key component of the fungal cell wall, leading to osmotic instability and cell death nih.govdermatojournal.comscience.gov.

Disruption of Macromolecular Synthesis: Some antifungals interfere with DNA, RNA, or protein synthesis within the fungal cell ebsco.comnih.govdermatojournal.comscience.gov.

Induction of Reactive Oxygen Species (ROS): Certain compounds can lead to the formation of ROS, causing damage to cellular components nih.govnih.gov.

Further research would be required to determine if this compound operates through any of these established antifungal mechanisms or possesses a unique mode of action.

Antibacterial Activity Investigations

In Vitro Efficacy Against Bacterial Strains

Preliminary studies suggest that this compound Methanesulfonate (B1217627) (ASBMS), a derivative of this compound, has shown efficacy against certain bacterial strains nih.govsmolecule.com. While specific MIC values for this compound against common bacterial pathogens like Staphylococcus aureus or Escherichia coli are not explicitly provided, the compound's class, stilbamidines, has been explored for antimicrobial properties nih.govuq.edu.au. Studies on related compounds, such as amidinobenzimidazole derivatives, have demonstrated potent inhibitory activity against antibiotic-resistant bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Extended-Spectrum Beta-Lactamase (ESBL)-producing E. coli nih.gov. This suggests a potential for this compound to exhibit activity against various bacterial strains, including those with resistance mechanisms.

Mechanistic Basis of Antibacterial Effects

The precise mechanisms by which this compound exerts antibacterial effects are not clearly elucidated in the reviewed literature. However, general antibacterial mechanisms provide a framework for understanding potential actions:

Inhibition of Protein Synthesis: Many antibacterial agents, such as aminoglycosides, bind to bacterial ribosomal subunits (e.g., 30S or 50S), disrupting protein synthesis and leading to cell death smolecule.commdpi.comemcrit.orgidexx.dkumich.edunih.gov.

Disruption of Cell Wall Synthesis: Beta-lactam antibiotics, for example, inhibit the cross-linking of peptidoglycans, weakening the bacterial cell wall and causing lysis smolecule.comemcrit.orgidexx.dkumich.edu.

Disruption of Membrane Function: Some antibiotics interact with the bacterial cell membrane, increasing permeability and causing leakage of cellular contents emcrit.orgidexx.dkumich.edu.

Inhibition of Nucleic Acid Synthesis: Fluoroquinolones, for instance, inhibit DNA gyrase, thereby blocking DNA replication and cell division umich.edu.

DNA/RNA Binding: Related compounds have shown binding affinities towards DNA and RNA, which can interfere with essential cellular processes nih.gov.

Further investigation is needed to pinpoint the specific molecular targets and pathways affected by this compound in bacteria.

Antiprotozoal and Antiparasitic Activity Research

This compound has demonstrated in vitro activity against certain parasitic organisms. Studies indicate that this compound exhibited moderate activity against isolates of Haemonchus contortus, a parasitic nematode, with IC50 values ranging from 26.2 to 28.2 µM uq.edu.auscispace.com. This finding positions this compound within the class of diarylamidines, which includes compounds like diminazene (B1218545) and pentamidine (B1679287) known for their antitrypanosomal and antileishmanial activities uq.edu.aunih.govscispace.com.

While the exact mechanisms of action for these diarylamidines against trypanosomes are still being elucidated, proposed mechanisms include interference with mitochondrial function and binding to the minor groove of DNA, thereby disrupting kinetoplast replication uq.edu.aunih.govscispace.comnih.gov. Related amidinobenzimidazole derivatives have also shown antiprotozoal activity, with some exhibiting potent effects against Trypanosoma brucei and demonstrating DNA/RNA binding affinities nih.gov. These insights suggest that this compound may exert its antiparasitic effects through similar pathways involving DNA interaction or disruption of essential parasitic metabolic processes.

In Vitro Efficacy Against Protozoal and Parasitic Organisms

This compound has demonstrated varying degrees of in vitro efficacy against parasitic organisms. In studies evaluating its activity against the parasitic nematode Haemonchus contortus, this compound exhibited moderate activity, with reported IC50 values ranging from 26.2 to 28.2 µM across different isolates. uq.edu.au This places its potency below that of compounds like pentamidine, which showed IC50 values of 4.9 ± 0.7 µM against the same organism. uq.edu.au In contrast, this compound has shown disappointing trials in the in vitro inhibition of the fungus Coccidioides immitis, with trials yielding similarly disappointing results. archive.org

Table 1: In Vitro Efficacy of this compound Against Haemonchus contortus

| Organism | Isolate | IC50 (µM) | Citation |

| Haemonchus contortus | Kirby | 26.2 - 28.2 | uq.edu.au |

| Haemonchus contortus | Wallangra | 26.2 - 28.2 | uq.edu.au |

Mechanistic Basis of Antiparasitic Action

While direct mechanistic studies specifically for this compound's antiparasitic action were not detailed in the provided search results, insights can be drawn from related compounds within the diarylamidine class. Diarylamidine compounds, such as pentamidine and diminazene, are known to bind to the minor groove of DNA, thereby interfering with kinetoplast replication in trypanosomes. uq.edu.au Furthermore, these related compounds have been observed to interfere with mitochondrial function in yeast. uq.edu.au They are also noted as moderately potent inhibitors of acid-sensing ion channels (ASICs). uq.edu.au These mechanisms, involving DNA interaction and cellular energy metabolism, are potential avenues for the antiparasitic activity observed in this class of compounds. uq.edu.au

Anti-proliferative Activity Studies (In Vitro)

Molecular Pathways and Cellular Processes Impacted by Anti-proliferative Effects

Information regarding the specific molecular pathways and cellular processes impacted by this compound's anti-proliferative effects is not available within the scope of the provided search results.

Aminostilbamidine As a Scientific Research Tool

Fluorescent Probe Applications in Biological Systems

The fluorescent characteristics of Aminostilbamidine make it an effective probe for a range of biological systems, enabling detailed microscopic analysis and tracing of cellular pathways.

This compound is widely recognized for its efficacy as a retrograde fluorescent tracer in neuroscience. This application allows researchers to map neuronal projections and identify neuronal populations by visualizing their cell bodies after the dye has been transported retrogradely from axon terminals.

Mechanism and Application: As a polar fluorescent dye, this compound is typically administered via injection into target tissues or specific anatomical locations. Upon uptake by nerve terminals, it undergoes retrograde transport to the cell bodies of projecting neurons, resulting in robust labeling of the neuron's soma and processes. nih.govnih.govuk.com This technique is instrumental in identifying the origins of neural pathways. It has been successfully applied in studies of the autonomic nervous system nih.gov, the spinal cord researchgate.netnih.govresearchgate.netresearchgate.net, and retinal ganglion cells molvis.orgmolvis.orgarvojournals.org. For example, injections into the spinal cord segment C1 in pigs have been used to label corticospinal neurons (CSNs), revealing their origins within the motor cortex. researchgate.net Similarly, its use in tracing retinal ganglion cells by injection into the superior colliculus has been crucial for investigations into neuronal function and gene expression. molvis.orgmolvis.org

Labeling Characteristics: this compound provides an intense, durable, and bleach-resistant fluorescent signal in paraformaldehyde-fixed tissues, which is advantageous for long-term observation and analysis. researchgate.net It is also noted for its compatibility with detergent-containing buffers commonly used in immunohistochemistry, distinguishing it from some lipophilic tracers. nih.gov In contrast to lipophilic dyes, polar dyes such as this compound tend to stain cellular compartments like the cytoplasm or nucleus. nih.gov

Table 1: Neuronal Tracing Applications of this compound

| Target Neuronal Population/System | Injection Site/Method | Observed Labeling | Key Observation/Finding | Reference |

| Corticospinal Neurons (CSNs) | Spinal cord segment C1 (pigs) | Cell bodies in Layer V of motor cortex | Intense, durable, bleach-resistant labeling in fixed tissue. | researchgate.net |

| Retinal Ganglion Cells | Superior Colliculus (rats) | Cell bodies, axonal processes | Yellow-green fluorescence; compatible with Laser Capture Microdissection (LCM). | molvis.orgmolvis.org |

| Hypoglossal Motoneurons (HMNs) | Tip of the tongue (rats) | Cell bodies | Used to identify HMNs for subsequent nerve lesion studies. | jneurosci.org |

| Autonomic Nervous System (ANS) | Peripheral target organs/areas | Neuronal cell bodies | Classical method for tracing autonomic nerves and identifying peripheral neurons. | nih.gov |

| Spinal Cord Lamina X Neurons | Intratracheal application (mouse); Stereotaxic injection | Sympathetic preganglionic and projection neurons | Compatible with detergent-containing buffers used for immunohistochemistry. | nih.govnih.gov |

| Brainstem Nuclei | Spinal segment C1 (pigs) | Red Nucleus (RN), Gigantocellular Reticular Nucleus (Gi) | Revealed projections from motor brainstem nuclei to the spinal cord. | researchgate.net |

While primarily utilized for tracing in fixed tissues, this compound's fluorescent properties also support its application in live cell imaging and broader microscopic analysis, enabling the visualization of cellular structures and dynamics.

Fluorescence Properties: this compound exhibits excitation and emission spectra suitable for detection with standard fluorescence microscopy equipment. It has an excitation maximum around 386 nm and an emission maximum around 540 nm when bound to DNA in TE buffer. sigmaaldrich.com These spectral characteristics facilitate its visualization and differentiation from other cellular components or fluorescent probes. bingosci.com47.97.181

Microscopic Utility: The dye has been employed for lysosomal staining of live cells and for general cellular staining in microscopic analyses. thermofisher.comthermofisher.com Although detailed studies on dynamic cellular processes using this compound in live cells are less prevalent in the cited literature compared to its use in fixed neuronal tracing, its inherent fluorescent nature positions it as a potential tool for live cell imaging. researchgate.netibidi.commoleculardevices.comsartorius.com Its compatibility with various imaging techniques and its capacity to provide stable fluorescence signals are beneficial for microscopic analysis. researchgate.netsartorius.com

Table 2: Spectral Properties and Microscopic Applications of this compound

| Property/Application | Value/Description | Context | Reference |

| Excitation Maximum (λex) | 386 nm | In TE buffer, bound to DNA | sigmaaldrich.com |

| Emission Maximum (λem) | 540 nm | In TE buffer, bound to DNA | sigmaaldrich.com |

| Fluorescence | Suitable for fluorescence microscopy | General utility as a fluorescent probe | sigmaaldrich.com |

| Cellular Staining | Lysosomal staining of live cells; general cellular staining | Histochemical applications | thermofisher.comthermofisher.com |

| Tissue Labeling | Intense, durable, bleach-resistant fluorescent neuronal labeling (in fixed tissue) | Neuronal tracing applications | researchgate.net |

| Buffer Compatibility | Compatible with detergent-containing buffers used for immunohistochemistry | Comparison with lipophilic tracers | nih.gov |

This compound, alongside its close analog hydroxystilbamidine (B1199296), functions as a fluorescent probe for nucleic acids, enabling their staining and visualization in research contexts.

Nucleic Acid Binding: These stilbamidines are characterized as AT-selective, non-intercalating dyes capable of discriminating between DNA and RNA. thermofisher.comthermofisher.comthermofisher.com While hydroxystilbamidine exhibits spectral shifts dependent on its binding to DNA or RNA, this compound shows less pronounced shifts, though its emission spectrum can vary with nucleic acid binding. thermofisher.com Its excitation is approximately 385 nm, with emission varying based on the bound nucleic acid. thermofisher.com

Histochemical and Research Applications: Beyond general nucleic acid staining, this compound has been used for the histochemical staining of DNA, mucosubstances, elastic fibers, and mast cells. thermofisher.comthermofisher.com It can also function as a ribonuclease inhibitor. thermofisher.comthermofisher.com Its ability to stain nuclei makes it useful as a nuclear counterstain in various microscopic preparations. thermofisher.com The AT-selectivity suggests its utility in studies focusing on DNA-rich regions or specific DNA structures.

Table 3: this compound as a Nucleic Acid Stain

| Characteristic/Application | Description | Specificity/Mechanism | Reference |

| Nucleic Acid Binding | Binds to DNA and RNA | AT-selective, non-intercalating | thermofisher.comthermofisher.com |

| DNA/RNA Discrimination | Capable of discriminating between DNA and RNA | Emission spectra vary with bound nucleic acid (less so for ASBMS) | thermofisher.comthermofisher.com |

| Excitation/Emission | Excitation ~385 nm; Emission varies with nucleic acid | Suitable for fluorescence microscopy | sigmaaldrich.comthermofisher.com |

| Histochemical Staining | Stains DNA, mucosubstances, elastic fibers, mast cells | General histochemical utility | thermofisher.comthermofisher.com |

| Other Functions | Ribonuclease inhibitor; Lysosomal staining of live cells; Nuclear counterstain | Diverse biochemical and cellular applications | thermofisher.comthermofisher.com |

Applications in Biological Assay Development and Screening

The inherent fluorescent properties and specific binding capabilities of this compound position it as a valuable component in the development of various biological assays and screening platforms, particularly those reliant on fluorescence detection.

Fluorescent Reporter and Tool Compound: As a fluorescent molecule, this compound can be utilized as a reporter molecule or a probe in assays designed to detect specific cellular events or molecular interactions. Its role as a "tool compound for studying biological pathways and enzyme functions" highlights its potential in chemical biology research, a field closely linked to assay development. smolecule.com Its designation as a "BioReagent" and its suitability for fluorescence further underscore its utility in assay design. sigmaaldrich.com

Assay Development Potential: While direct examples of this compound being developed into specific, named biological assays are not extensively detailed in the provided snippets, its properties align with requirements for fluorescence-based assays. These include assays for cell viability, proliferation, or the detection of specific cellular components, where a fluorescent marker is essential for quantification and visualization. sri.comnih.gov Its ability to stain nucleic acids or cellular compartments could be leveraged to develop assays that monitor cellular health, DNA/RNA integrity, or the presence of specific cellular structures. thermofisher.comthermofisher.com The broader field of biological assay development frequently incorporates novel fluorescence probes to enhance sensitivity, specificity, and throughput in screening and research. sri.comnih.govipqpubs.com

Advanced Analytical and Computational Methodologies

Spectroscopic Techniques (Beyond Binding Studies)

Spectroscopic methods are pivotal for elucidating the structure, purity, and identity of chemical compounds. While Aminostilbamidine is noted for its fluorescence properties, particularly its use as a DNA stain sigmaaldrich.comthermofisher.com, spectroscopic techniques are also employed for its fundamental characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including ¹H NMR and ¹³C NMR, is a standard technique for confirming the structure of synthesized compounds. Although specific NMR data for this compound are not detailed in the provided search results, similar compounds' structural confirmation relies on these methods to identify the arrangement of atoms and functional groups researchgate.net.

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and elemental composition of this compound. It is often coupled with chromatographic techniques (e.g., LC-MS) for enhanced analysis, aiding in the identification and quantification of the compound and potential impurities researchgate.netuq.edu.auresearchgate.netnih.gov. For instance, liquid chromatography coupled with mass spectrometry (LC-MS) has been used to confirm the mass of purified peptides uq.edu.au, and mass spectrometry imaging has been explored for enzyme activity analysis, highlighting its versatility in chemical characterization nih.gov.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample, providing information about its electronic structure and concentration technologynetworks.comazooptics.com. While this compound exhibits fluorescence at specific excitation (λex 386 nm) and emission (λem 540 nm) wavelengths sigmaaldrich.com, UV-Vis spectroscopy can also be used for its quantitative analysis and purity checks by analyzing its absorption spectrum technologynetworks.comazooptics.comijprajournal.comresearchgate.netupi.edu. The presence and intensity of absorption bands in a UV-Vis spectrum can indicate the presence of chromophores and provide insights into the compound's structure upi.edu.

Chromatographic Separation and Characterization

Chromatography is indispensable for separating, purifying, and analyzing mixtures, including assessing the purity of this compound. Various chromatographic techniques are employed for these purposes.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation and quantification of compounds. This compound's purity is often specified as ≥97.0% (HPLC) sigmaaldrich.com. HPLC methods are developed to resolve complex mixtures, and peak purity analysis is critical to ensure the accuracy of quantitative results chromforum.orgchromatographyonline.com. Reverse-phase HPLC, in particular, is a common method for purifying compounds and analyzing their purity uq.edu.auresearchgate.netcreative-proteomics.comijpsjournal.com. HPLC coupled with mass spectrometry (HPLC-MS) offers a powerful combination for identifying and quantifying analytes and their impurities uq.edu.auresearchgate.net.

Other Chromatographic Techniques: Beyond HPLC, other chromatographic methods like Thin-Layer Chromatography (TLC), Gas Chromatography (GC), and various forms of column chromatography are fundamental separation techniques creative-proteomics.comijpsjournal.comresearchgate.netnih.govkhanacademy.org. These techniques separate compounds based on differences in their affinity for a stationary phase and their solubility in a mobile phase creative-proteomics.comijpsjournal.comnih.govkhanacademy.org.

Molecular Modeling and Computational Chemistry Approaches

Molecular modeling and computational chemistry provide powerful tools for understanding the behavior of this compound at a molecular level, predicting interactions, and guiding the design of new compounds.

Ligand-Target Docking and Simulation Studies

Ligand-target docking and molecular dynamics (MD) simulations are computational methods used to predict how molecules interact with biological targets. These techniques are central to modern drug discovery.

Molecular Docking: Molecular docking involves predicting the preferred binding orientation and affinity of a small molecule (ligand) within the active site of a target macromolecule, typically a protein nih.govopenaccessjournals.comfrontiersin.org. This process helps identify potential drug candidates and analyze protein-ligand interactions nih.govopenaccessjournals.comdrugdiscoverynews.com. By simulating the binding process, researchers can assess how well a ligand fits into a target's binding site, guiding the optimization of lead compounds nih.govopenaccessjournals.comfrontiersin.orgdrugdiscoverynews.comdrugdesign.org.

Molecular Dynamics (MD) Simulations: MD simulations model the dynamic behavior of molecular systems over time, providing insights into the stability and binding affinity of ligand-target complexes frontiersin.orgmdpi.comnih.govnih.govnih.govgonzalezbello.commdpi.com. These simulations can reveal critical interactions and conformational changes, offering a more in-depth understanding of the binding event than static docking alone frontiersin.orgmdpi.comnih.govmdpi.com. For instance, MD simulations have been used to study the mechanism of action of enzymes and the binding modes of inhibitors mdpi.comnih.govgonzalezbello.com.

Structure-Based Drug Design Principles

Structure-Based Drug Design (SBDD) leverages the three-dimensional (3D) structures of biological targets to guide the design and optimization of new therapeutic agents drugdiscoverynews.comlongdom.orggardp.orgnih.gov.

Principles of SBDD: SBDD operates on the principle that understanding the molecular interactions between a drug candidate and its target at an atomic level allows for the rational design of molecules with optimal binding affinity and specificity drugdiscoverynews.comlongdom.orggardp.orgnih.gov. This approach begins with obtaining the 3D structure of the target protein, often through techniques like X-ray crystallography or NMR spectroscopy drugdiscoverynews.comlongdom.org.

Applications in Design: Computational techniques are then employed to predict how potential drug candidates will interact with the target site drugdiscoverynews.com. This predictive power guides the synthesis and experimental testing of new compounds, with iterative cycles of design, synthesis, and testing refining the molecules for improved pharmacological properties drugdiscoverynews.comlongdom.orggardp.org. Structure-activity relationship (SAR) analysis, often supported by quantitative structure-activity relationship (QSAR) models like CoMFA and CoMSIA, is used to understand how chemical modifications affect biological activity drugdesign.orgmdpi.com.

Future Directions and Emerging Avenues in Aminostilbamidine Research

Elucidation of Novel and Underexplored Mechanistic Pathways

A significant frontier in aminostilbamidine research involves a more comprehensive understanding of its molecular mechanisms of action. While its use as a tracer relies on cellular uptake and retrograde transport, its potential therapeutic effects likely stem from interactions with specific biological targets.

Target Identification and Engagement: Current research aims to identify the precise molecular targets that this compound interacts with to exert its biological effects, whether antimicrobial or anticancer smolecule.com. Understanding these interactions at a molecular level is crucial for elucidating its therapeutic potential and identifying potential off-target effects.

Pathway Analysis: Beyond direct target binding, investigating the downstream signaling cascades and cellular pathways influenced by this compound is essential. For instance, in the context of neuroprotection, research has explored the involvement of pathways like p38 mitogen-activated protein (MAP) kinase and phosphatidylinositol-3 (PI-3) kinase-Akt signaling in response to NMDA receptor activation, where this compound has been used as a tool for cell identification arvojournals.org. Future studies could explore how this compound itself modulates these or other critical cellular pathways in various disease models.

Metabolic Fate and Bioavailability: Understanding how this compound is metabolized within biological systems and how its bioavailability can be optimized is key to developing it as a therapeutic agent. While methanesulfonate (B1217627) salts are used to improve solubility smolecule.com, further investigation into its pharmacokinetic profile and potential metabolic transformations could reveal novel mechanisms or guide analogue design.

Rational Design and Synthesis of Next-Generation this compound Analogues with Enhanced Specificity

The development of novel this compound analogues represents a critical step towards harnessing its therapeutic potential. The goal is to create compounds with improved efficacy, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are fundamental to this endeavor. By systematically modifying the this compound scaffold and evaluating the impact on biological activity, researchers can identify key structural features responsible for desired effects nih.govnih.govcollaborativedrug.comresearchcommons.org. This iterative process of design, synthesis, and testing is crucial for optimizing potency and reducing off-target interactions.

Targeted Modifications for Specificity: Enhancing the specificity of this compound analogues for particular disease targets is a primary objective. This involves designing molecules that bind with high affinity to specific enzymes, receptors, or cellular pathways implicated in diseases like cancer or microbial infections, while minimizing interactions with unrelated targets.

Synthesis of Diverse Libraries: The synthesis of diverse libraries of this compound derivatives, incorporating various functional groups and structural motifs, will be essential for broad screening and identification of lead compounds. This could involve exploring modifications to the stilbene (B7821643) backbone, the amino groups, or the introduction of novel chemical functionalities.

Integration with High-Throughput Screening and Drug Discovery Platforms

The efficiency and success rate of drug discovery can be significantly amplified by integrating novel compounds like this compound into modern high-throughput screening (HTS) and advanced drug discovery platforms.

HTS for Biological Activity Profiling: HTS technologies enable the rapid screening of large compound libraries against specific biological targets or cellular assays sygnaturediscovery.comnih.govnih.govatrandi.comyoutube.com. Incorporating this compound and its novel analogues into HTS campaigns can accelerate the identification of promising candidates with desired activities, such as antimicrobial or anticancer effects.

Virtual Screening and Computational Approaches: Complementary to experimental HTS, virtual screening and computational drug design platforms can predict the binding affinity and potential activity of large numbers of molecules in silico nih.govbiorxiv.org. Integrating these computational tools with SAR data can guide the rational design and synthesis of more effective this compound derivatives.

AI-Driven Drug Discovery: The application of artificial intelligence (AI) and machine learning (ML) in drug discovery offers powerful new paradigms. Platforms that leverage AI can analyze vast datasets, identify complex patterns, and predict drug-like properties, potentially accelerating the discovery and optimization of this compound-based therapeutics optibrium.comvergegenomics.comempresstx.com.

By pursuing these avenues, research into this compound is poised to move beyond its established role as a biological tracer, potentially yielding novel therapeutic agents for a range of diseases.

Q & A

Basic Research Questions

Q. What are the standard protocols for using Aminostilbamidine in neuronal cell labeling, and how can researchers ensure reproducibility?

- Methodological Answer : this compound is commonly used as a retrograde fluorescent tracer for labeling retinal ganglion cells (RGCs). A validated protocol involves injecting 2–5 μL of 1–2% this compound solution into the superior colliculus of neonatal rats, followed by a 48-hour incubation period for retrograde transport . To ensure reproducibility:

- Document dye concentration, injection volume, and incubation time.

- Include negative controls (e.g., uninjected animals) and validate labeling efficiency via fluorescence microscopy.

- Follow guidelines for experimental reporting, such as IUPAC nomenclature and detailed reagent sourcing (e.g., Sigma-Aldridge catalog numbers) .

Q. How should researchers address variability in intracellular calcium measurements when using this compound-labeled cells?

- Methodological Answer : Variability in Ca²⁺ imaging (e.g., using Fura-2) may arise from inconsistent dye loading or photobleaching. Mitigation strategies include:

- Standardize dye incubation time (e.g., 30–60 minutes at 37°C) and concentration (e.g., 10 μM Fura-2) .

- Calibrate imaging systems using known Ca²⁺ buffers and report instrument settings (e.g., excitation/emission wavelengths, exposure time) .

- Use statistical methods (e.g., standard deviation error bars, t-tests) to quantify variability and validate significance thresholds (e.g., p < 0.05) .

Advanced Research Questions

Q. How can researchers optimize co-culturing protocols for studying this compound-labeled RGCs with NMDA receptor antagonists like MK-801?

- Methodological Answer : Co-culturing requires balancing cytotoxicity and pharmacological efficacy. Advanced steps include:

- Conduct dose-response trials to identify non-toxic antagonist concentrations (e.g., 10–100 μM MK-801) that do not interfere with this compound fluorescence .

- Use factorial experimental designs to test interactions between variables (e.g., antagonist concentration, incubation time, and Ca²⁺ influx).

- Validate results with orthogonal assays (e.g., flow cytometry for apoptosis markers like caspase-3) to confirm mechanistic insights .

Q. What analytical frameworks are recommended for resolving contradictions in studies on this compound’s specificity for neuronal subtypes?

- Methodological Answer : Contradictions may arise from cross-labeling of non-target cells. To address this:

- Perform cluster analysis of fluorescence intensity data to distinguish labeled vs. unlabeled populations.

- Use immunohistochemical co-staining with cell-type-specific markers (e.g., Brn3a for RGCs) to confirm specificity .

- Apply systematic literature review criteria (e.g., PRISMA guidelines) to compare findings across studies and identify methodological discrepancies (e.g., injection site variability) .

Q. How should researchers design experiments to investigate this compound’s potential off-target effects in non-neuronal tissues?

- Methodological Answer :

- Step 1 : Conduct pilot studies in non-neuronal cell lines (e.g., HEK293) to assess baseline fluorescence and cytotoxicity.

- Step 2 : Use transcriptomic profiling (e.g., RNA-seq) to identify unintended gene expression changes post-exposure.

- Step 3 : Apply Bayesian statistical models to quantify the probability of off-target effects based on dose and exposure duration .

Data Presentation & Reproducibility Guidelines

Q. What are the best practices for presenting this compound-related data in peer-reviewed journals?

- Methodological Answer :

- Tables : Use Roman numerals for table labels (e.g., Table I) and ensure self-explanatory titles (e.g., "this compound Labeling Efficiency Across Experimental Conditions") .

- Figures : Include raw fluorescence images alongside processed data (e.g., heatmaps of Ca²⁺ intensity). Specify magnification scales and image-processing software (e.g., ImageJ) .

- Supplementary Materials : Provide raw datasets, instrument calibration logs, and detailed protocols in appendices to enable replication .

Q. How can researchers ensure ethical compliance when using this compound in animal studies?

- Methodological Answer :

- Adhere to ARRIVE guidelines for reporting animal research, including sample size justification and humane endpoints.

- Obtain approval from institutional animal care committees (IACUC) and cite approval IDs in manuscripts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.